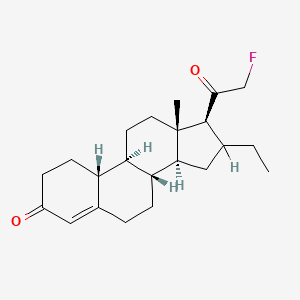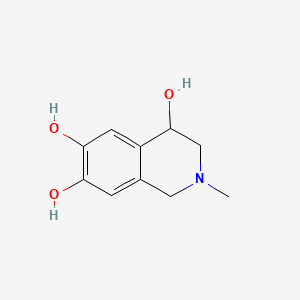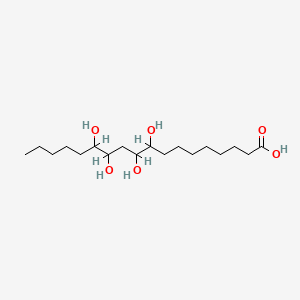
9,10,12,13-Tetrahydroxyoctadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10,12,13-tetrahydroxy-octadecanoic acid is a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
Analytical Methods
A method for the simultaneous determination of 13-hydroxyoctadecadienoic acid (13-HODE), 9,10-dihydroxyoctadecenoic acid (9,10-DHODE), and 9,10,13-trihydroxyoctadecenoic acid (9,10,13-THODE) in cured meat products was developed, showcasing the relevance of these hydroxy fatty acids, including 9,10,12,13-tetrahydroxyoctadecanoic acid, in food analysis. The method involves extraction, solid phase extraction cleanup, and LC-MS/MS detection, providing satisfactory reliability, sensitivity, and accuracy. This demonstrates the compound's potential as a marker in food quality and safety assessments (Song et al., 2016).
Biochemical Insights
Research on hydroxy fatty acids, including 9,10,12,13-tetrahydroxyoctadecanoic acid, has highlighted their significance in various biological processes. For instance, hydroxyoctadecadienoic acids (HODEs), closely related to 9,10,12,13-tetrahydroxyoctadecanoic acid, have been identified as novel regulators of macrophage differentiation and atherogenesis. These compounds are stable oxidation products of linoleic acid and play critical roles in early and late stages of atherosclerosis through different mechanisms, including PPAR-γ activation and pro-inflammatory effects, indicating their potential as therapeutic targets or biomarkers in cardiovascular diseases (Vangaveti et al., 2010).
Enzymatic Activity and Metabolic Engineering
The enzymatic activity related to the production and modification of hydroxy fatty acids, including 9,10,12,13-tetrahydroxyoctadecanoic acid, has been a subject of study. For example, the discovery of cis-12 regio-selective linoleate double-bond hydratase from Lactobacillus acidophilus represents a significant advancement in the selective oxyfunctionalization of mono- and di-hydroxy fatty acids. This enzymatic pathway provides a green and selective alternative to chemical synthesis for producing hydroxy fatty acids, which are valuable for various industrial applications (Kim et al., 2015).
Potential Therapeutic Applications
The anti-inflammatory properties of hydroxy fatty acids, including derivatives similar to 9,10,12,13-tetrahydroxyoctadecanoic acid, have been explored. Compounds like 9,10,13-THODE have been studied for their ability to inhibit TNF-α production in LPS-stimulated macrophages, showcasing their potential as therapeutic agents for inflammatory conditions. Such findings underscore the relevance of hydroxy fatty acids in medical research, particularly in developing treatments for inflammation-related diseases (de los Reyes et al., 2014).
Eigenschaften
CAS-Nummer |
541-82-2 |
|---|---|
Produktname |
9,10,12,13-Tetrahydroxyoctadecanoic acid |
Molekularformel |
C18H36O6 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
9,10,12,13-tetrahydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O6/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17,19-22H,2-13H2,1H3,(H,23,24) |
InChI-Schlüssel |
VJOGZGLNDROOFS-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O |
Kanonische SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-diethoxyphenyl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1216245.png)
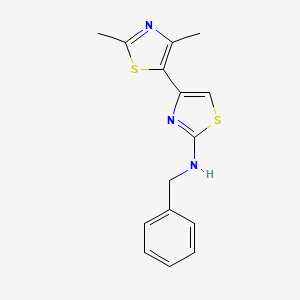
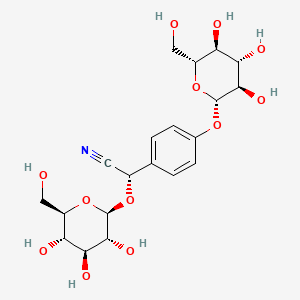
![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)
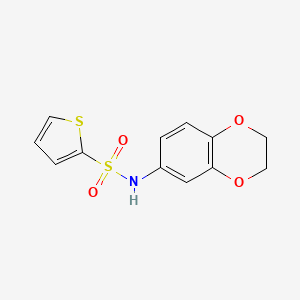
![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)
![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)
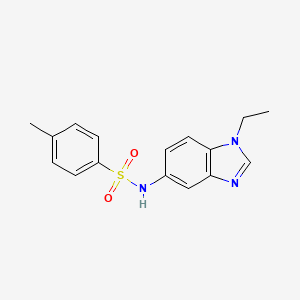
![2,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B1216257.png)
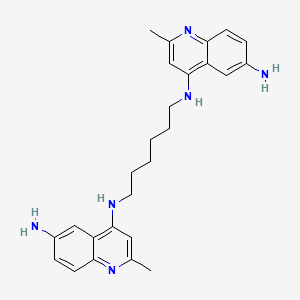
![4-[2-(Dimethylamino)ethyl]aniline](/img/structure/B1216262.png)
